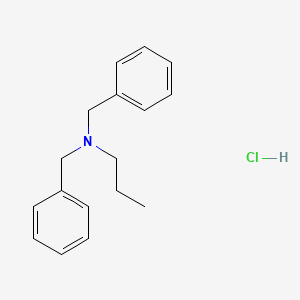

N,N-dibenzylpropan-1-amine;hydrochloride

Description

Historical Context and Evolution of Amine Chemistry

The study of amines has been integral to the advancement of organic chemistry, dating back to the early 19th century with the investigation of ammonia (B1221849), the simplest amine. jst.go.jp The realization that the hydrogen atoms of ammonia could be replaced by organic groups opened up a vast and diverse class of compounds. libretexts.org Early methods of amine synthesis, such as the reaction of alkyl halides with ammonia, were developed in the mid-19th century and remain relevant today. jst.go.jp The late 19th century saw a growing appreciation for the biological significance of amines with the discovery of amino acids, the building blocks of proteins. jst.go.jp

The development of synthetic methodologies for amines has continued to evolve, with techniques like the Gabriel synthesis providing controlled routes to primary amines, and reductive amination becoming a versatile tool for creating a wide array of amine structures. fiveable.melibretexts.org These historical advancements have paved the way for the synthesis and study of more complex amines like N,N-dibenzylpropan-1-amine.

Significance of Substituted Amines in Organic Synthesis

Substituted amines are of paramount importance in organic synthesis due to their versatile reactivity. amerigoscientific.com They can act as nucleophiles, bases, and building blocks for a multitude of more complex molecules. amerigoscientific.comsolubilityofthings.com Their ability to form new carbon-nitrogen bonds through reactions like nucleophilic substitution and acylation is fundamental to the construction of pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.com

Tertiary amines, such as the parent amine of the title compound, are particularly significant. While they are generally less reactive as nucleophiles than primary or secondary amines due to steric hindrance, they are widely used as non-nucleophilic bases and catalysts in a variety of chemical transformations. solubilityofthings.com Their basicity, stemming from the lone pair of electrons on the nitrogen atom, allows them to neutralize acids and facilitate reactions that require a basic environment. solubilityofthings.combritannica.com

Overview of N,N-Dibenzylpropan-1-amine;hydrochloride within the Class of Tertiary Amine Salts

This compound is classified as a tertiary amine salt. These salts are formed by the reaction of a tertiary amine with an acid, in this case, hydrochloric acid. spectroscopyonline.com The nitrogen atom of the amine donates its lone pair of electrons to a proton (H+) from the acid, forming a quaternary ammonium (B1175870) cation and a corresponding anion (in this case, chloride). spectroscopyonline.comquora.com

This transformation from a free amine to its hydrochloride salt significantly alters the compound's physical properties. A key change is an increase in water solubility. quora.com This property is extensively utilized in the pharmaceutical industry to improve the bioavailability of drug molecules containing amine functional groups. jst.go.jp The formation of the salt also impacts the compound's melting point and spectroscopic characteristics. For instance, in infrared (IR) spectroscopy, tertiary amine salts exhibit a characteristic broad and strong N-H+ stretching band. spectroscopyonline.com

Data Tables

Table 1: General Properties of Tertiary Amine Hydrochlorides

| Property | General Observation |

| Physical State | Typically crystalline solids at room temperature. |

| Solubility | Generally soluble in water and polar organic solvents like ethanol (B145695). Insoluble in nonpolar organic solvents like ether. |

| Melting Point | Generally higher than the corresponding free amine due to ionic character. |

| Acidity/Basicity | The ammonium ion is weakly acidic. |

| Spectroscopic Features (IR) | Characterized by a broad and intense N-H+ stretching vibration. spectroscopyonline.com |

Table 2: Physicochemical Information for N,N-Dibenzylpropan-1-amine (Free Base)

| Property | Value |

| Molecular Formula | C₁₇H₂₁N |

| Molecular Weight | 239.36 g/mol |

| General Appearance | Expected to be a liquid or low-melting solid. |

| Basicity | Expected to be a weak base. |

Structure

3D Structure of Parent

Properties

CAS No. |

90097-06-6 |

|---|---|

Molecular Formula |

C17H22ClN |

Molecular Weight |

275.8 g/mol |

IUPAC Name |

N,N-dibenzylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C17H21N.ClH/c1-2-13-18(14-16-9-5-3-6-10-16)15-17-11-7-4-8-12-17;/h3-12H,2,13-15H2,1H3;1H |

InChI Key |

WBZHRGSFZGASDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dibenzylpropan 1 Amine;hydrochloride

Direct Synthetic Routes to N,N-Dibenzylpropan-1-amine

The synthesis of the free base, N,N-dibenzylpropan-1-amine, is the crucial step before the formation of the final hydrochloride salt. The principal methods for creating the core tertiary amine structure involve either constructing the N-propyl bond via reductive amination or forming the N-benzyl bonds through alkylation.

Reductive Amination Strategies for N,N-Dibenzylpropan-1-amine Synthesis

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines. byu.edu This process involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the target amine. byu.eduyoutube.com For the synthesis of N,N-dibenzylpropan-1-amine, this strategy involves the condensation of propanal with dibenzylamine (B1670424), followed by reduction.

Catalytic hydrogenation is a robust method for the reduction step in reductive amination. In this approach, a mixture of propanal and dibenzylamine is treated with hydrogen gas in the presence of a heterogeneous metal catalyst. The reaction first forms an iminium ion intermediate, which is immediately hydrogenated to yield N,N-dibenzylpropan-1-amine.

This method is atom-economical, with water being the only byproduct. The choice of catalyst is critical for achieving high yield and selectivity. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction conditions, such as hydrogen pressure and temperature, are optimized to favor the reduction of the iminium intermediate while minimizing side reactions. google.comresearchgate.net

Table 1: Comparison of Catalysts for Reductive Amination via Hydrogenation

| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Notes |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | 1 - 50 | 25 - 80 | Highly efficient; may cause debenzylation at higher temperatures/pressures. |

| Platinum(IV) Oxide (PtO₂) | 1 - 5 | 25 - 60 | Effective under mild conditions; often used for sensitive substrates. |

An alternative to catalytic hydrogenation is the use of stoichiometric hydride reducing agents. This approach is often preferred in laboratory settings due to its operational simplicity and the avoidance of high-pressure hydrogenation equipment. In a typical one-pot procedure, propanal and dibenzylamine are mixed in a suitable solvent, and a hydride reagent is added to reduce the in situ-formed iminium ion. researchgate.net

The key to this method is the use of a reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde. ias.ac.in While sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the starting aldehyde. Milder, more selective reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed because they are less reactive towards carbonyl groups under neutral or acidic conditions. byu.eduresearchgate.net

Table 2: Comparison of Stoichiometric Reductants for Reductive Amination

| Reductant | Chemical Formula | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, pH 7-10 | Inexpensive, powerful reductant. | Can reduce the starting aldehyde; reactivity can be difficult to control. |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 3-6 | Highly selective for iminium ions over carbonyls. | Generates toxic HCN byproduct upon acidic workup. byu.edu |

Alkylation Reactions for N,N-Dibenzylpropan-1-amine Formation

Direct alkylation via nucleophilic substitution is another fundamental strategy for synthesizing amines. wikipedia.org This involves the reaction of an amine nucleophile with an alkyl halide electrophile. For N,N-dibenzylpropan-1-amine, this can be approached in two ways, each with significant differences in efficiency and control.

One theoretical pathway involves the sequential alkylation of propan-1-amine with two equivalents of a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The first alkylation would form N-benzylpropan-1-amine, and a second alkylation would yield the desired N,N-dibenzylpropan-1-amine.

However, this method is often plagued by poor selectivity and overalkylation. wikipedia.orgmasterorganicchemistry.com The secondary amine product (N-benzylpropan-1-amine) is typically more nucleophilic than the starting primary amine (propan-1-amine). Consequently, it competes effectively for the remaining benzyl halide, leading to a mixture of mono- and di-benzylated products. Further reaction can also lead to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Achieving a high yield of the desired tertiary amine without significant byproducts is exceptionally challenging, making this route less practical. thieme-connect.de

A more direct and controllable alkylation method involves the reaction of dibenzylamine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. In this SN2 reaction, the secondary amine acts as the nucleophile, displacing the halide from the propyl precursor to form the tertiary amine product.

This approach avoids the issue of overalkylation that complicates the sequential benzylation of propan-1-amine. Since the product is a tertiary amine, further alkylation to form a quaternary ammonium salt is possible but generally occurs at a significantly slower rate, allowing for the isolation of the tertiary amine in high yield. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid that is formed as a byproduct. google.com

Table 3: Typical Conditions for Alkylation of Dibenzylamine

| Parameter | Examples | Purpose |

|---|---|---|

| Propyl Halide | 1-Bromopropane, 1-Iodopropane | Electrophilic source of the propyl group. Iodides are more reactive than bromides. |

| Solvent | Acetonitrile (CH₃CN), Dimethylformamide (DMF) | Polar aprotic solvents that facilitate SN2 reactions. |

| Base | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | Neutralizes the H-X byproduct, preventing protonation of the amine nucleophile. |

Once the N,N-dibenzylpropan-1-amine free base is synthesized and purified via one of the routes described above, it is converted to its hydrochloride salt. This is typically achieved by dissolving the amine in a suitable organic solvent, such as diethyl ether or isopropanol (B130326), and adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. acs.org The salt precipitates from the solution and can be collected by filtration, washed, and dried, yielding a stable, crystalline solid.

One-Pot Synthesis Approaches for Amine Derivatives

The synthesis of tertiary amines, such as N,N-dibenzylpropan-1-amine, is frequently achieved through direct reductive amination. nih.gov This method is highly valued in synthetic chemistry for its efficiency, as it combines the formation of an iminium ion intermediate and its subsequent reduction into a single procedural step, often without the need to isolate the intermediate. wikipedia.orgyoutube.com This one-pot approach is considered a green chemistry method because it proceeds under mild conditions and reduces waste by minimizing intermediate purification steps. wikipedia.org

For the specific synthesis of N,N-dibenzylpropan-1-amine, the direct reductive amination pathway involves the reaction of a secondary amine, dibenzylamine, with an aldehyde, propanal. The reaction proceeds in two main stages within the same pot:

Iminium Ion Formation : The nucleophilic dibenzylamine attacks the electrophilic carbonyl carbon of propanal. This is followed by the dehydration of the resulting hemiaminal intermediate to form a tertiary iminium ion (N,N-dibenzyl-N-propyliminium). This step is typically catalyzed by mildly acidic conditions. youtube.com

Reduction : A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final tertiary amine product, N,N-dibenzylpropan-1-amine. masterorganicchemistry.com

A critical aspect of this one-pot process is the choice of reducing agent. The agent must be capable of reducing the iminium ion intermediate but be slow to react, or unreactive, with the starting aldehyde. youtube.com This selectivity prevents the wasteful conversion of the aldehyde into the corresponding alcohol (propan-1-ol). Several specialized hydride reagents have been developed for this purpose.

Interactive Table: Comparison of Reducing Agents for Direct Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Characteristics | Reference(s) |

|---|---|---|---|

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and highly selective for iminium ions over ketones/aldehydes. Widely applicable. | masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Effective and selective, but generates toxic cyanide byproducts. Requires careful pH control (weakly acidic). | wikipedia.orgyoutube.commasterorganicchemistry.com |

| Trichlorosilane (HSiCl₃) | Dichloromethane (DCM) | A metal-free option used with a Lewis base activator for the synthesis of sterically hindered amines. nih.govnih.gov | nih.govnih.gov |

Based on these principles, a one-pot procedure for N,N-dibenzylpropan-1-amine would involve charging a reaction vessel with dibenzylamine, propanal, and a suitable solvent. A selective reducing agent, such as sodium triacetoxyborohydride, would then be added, and the reaction would be stirred at room temperature until completion.

Formation of the Hydrochloride Salt of N,N-Dibenzylpropan-1-amine

Many amine-containing pharmaceutical and research compounds are converted into their hydrochloride salts to improve their water solubility, stability, and ease of handling as a crystalline solid. youtube.comlibretexts.org

The formation of N,N-dibenzylpropan-1-amine hydrochloride is a classic acid-base reaction. chemguide.co.uk Amines are organic derivatives of ammonia (B1221849) and, like ammonia, function as weak bases due to the lone pair of electrons on the nitrogen atom. chemguide.co.ukqorganica.es According to the Brønsted-Lowry theory, this lone pair can accept a proton (H⁺) from an acid. chemguide.co.uk

When N,N-dibenzylpropan-1-amine (a Brønsted-Lowry base) is reacted with hydrochloric acid (a strong Brønsted-Lowry acid), a proton transfer occurs. The nitrogen's lone pair forms a new bond with a proton from HCl, resulting in the formation of the N,N-dibenzylpropylammonium cation and the chloride anion.

R₃N (amine) + HCl (acid) ⇌ [R₃NH]⁺ (conjugate acid) + Cl⁻ (conjugate base)

The position of this equilibrium is dictated by the relative strengths of the base and the acid. The basicity of an amine is quantified by the pKa of its conjugate acid ([R₃NH]⁺). libretexts.org Most simple alkyl amines have conjugate acid pKa values in the range of 9.5 to 11.0. libretexts.org Since hydrochloric acid is a strong acid (with a negative pKa), the equilibrium for the reaction lies heavily to the right, favoring the formation of the ammonium salt. youtube.com This ensures that the reaction proceeds to completion, fully converting the freebase amine into its hydrochloride salt. youtube.com

The successful precipitation and isolation of a pure, crystalline amine hydrochloride salt depend significantly on the choice of solvent system. sciencemadness.orgresearchgate.net The general procedure involves dissolving the purified N,N-dibenzylpropan-1-amine freebase in an appropriate organic solvent and then adding a solution of hydrogen chloride.

Key factors for optimization include:

Anhydrous Conditions : The use of aqueous HCl can introduce water into the system, which may hinder crystallization and lead to the formation of oils or gummy precipitates, as the salt itself can be highly soluble in water. sciencemadness.orgualberta.ca Therefore, anhydrous solutions of HCl, such as HCl gas dissolved in isopropanol (IPA), ethanol, or diethyl ether, are strongly preferred. researchgate.net

Solvent Selection : The ideal solvent system should meet two criteria: the freebase amine should be soluble, while the resulting hydrochloride salt should be insoluble. This difference in solubility drives the precipitation of the product upon formation. A common technique is to dissolve the amine in a solvent like isopropanol or ethanol and then add an anti-solvent, such as diethyl ether or acetone, to reduce the solubility of the salt and induce precipitation. sciencemadness.orgresearchgate.net

Interactive Table: Solvent Systems for Amine Hydrochloride Precipitation

| Primary Solvent (for amine) | HCl Source | Anti-Solvent (to induce precipitation) | Observations | Reference(s) |

|---|---|---|---|---|

| Isopropanol (IPA) | Anhydrous HCl in IPA | Diethyl Ether | A widely used and reliable method. Ether reduces the polarity of the medium, causing the ionic salt to precipitate. | sciencemadness.orgresearchgate.net |

| Ethanol (EtOH) | Anhydrous HCl in EtOH | Diethyl Ether | Similar to IPA, but some HCl salts exhibit higher solubility in ethanol, potentially requiring more anti-solvent. | researchgate.net |

| Dichloromethane (DCM) | Anhydrous HCl in Ether | Hexanes / Pentane | Used when the amine is highly soluble in non-polar solvents. The salt precipitates upon addition of the acid. | reddit.com |

For isolation, the precipitated N,N-dibenzylpropan-1-amine hydrochloride is collected by filtration, washed with a cold, non-polar solvent (like diethyl ether or hexanes) to remove any residual impurities, and then dried under a vacuum. nih.gov

Mechanistic Investigations of Reactions Involving N,n Dibenzylpropan 1 Amine;hydrochloride

Reaction Mechanisms of Tertiary Amines

Tertiary amines are a class of organic compounds characterized by a nitrogen atom bonded to three organic substituents. Their chemical behavior is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties.

Nucleophilic Reactivity of the Nitrogen Center in N,N-Dibenzylpropan-1-amine

The nitrogen atom in N,N-dibenzylpropan-1-amine possesses a lone pair of electrons, making it a potent nucleophile capable of initiating a variety of chemical reactions. The nucleophilicity of this tertiary amine is influenced by both electronic and steric factors. The presence of two electron-donating benzyl (B1604629) groups and one propyl group increases the electron density on the nitrogen atom, enhancing its nucleophilic character compared to less substituted amines.

However, the bulky nature of the two benzyl groups introduces significant steric hindrance around the nitrogen center. This steric congestion can modulate the amine's reactivity, favoring reactions with less sterically demanding electrophiles. In reactions such as nucleophilic substitution, the accessibility of the nitrogen's lone pair to the electrophilic center is a critical determinant of the reaction rate. For instance, in the alkylation of amines, tertiary amines can react with alkyl halides to form quaternary ammonium (B1175870) salts, though the reaction rate is sensitive to the steric bulk of both the amine and the alkyl halide.

The interplay between electronic enhancement and steric hindrance defines the specific reactivity profile of N,N-dibenzylpropan-1-amine as a nucleophilic catalyst. In many reactions, it can function as a Lewis base, activating substrates through the donation of its electron pair.

Stereochemical Considerations in Amine-Mediated Reactions

Chiral tertiary amines are widely employed as catalysts in asymmetric synthesis to control the stereochemical outcome of a reaction. While N,N-dibenzylpropan-1-amine itself is not chiral, understanding the principles of stereochemical control in amine-mediated reactions is essential for designing analogous chiral catalysts.

In asymmetric catalysis, a chiral amine catalyst can interact with a prochiral substrate to form diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of one enantiomer of the product. The stereoselectivity of these reactions is governed by the precise three-dimensional arrangement of the catalyst-substrate complex in the transition state.

Several models have been proposed to explain the origin of stereoselectivity in chiral tertiary amine catalysis. These models often invoke specific non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst and the substrate to create a well-defined chiral environment. For example, in reactions involving enamine or iminium ion intermediates generated from the reaction of a chiral secondary or primary amine with a carbonyl compound, the stereochemical outcome is dictated by the facial selectivity of the subsequent nucleophilic attack, which is controlled by the chiral catalyst. While N,N-dibenzylpropan-1-amine is achiral, the principles of stereocontrol through steric and electronic interactions in transition state assemblies are broadly applicable to reactions it may catalyze.

Role of the Hydrochloride Counterion in Reaction Pathways

The formation of N,N-dibenzylpropan-1-amine hydrochloride introduces a counterion that significantly influences the compound's reactivity and catalytic activity. The hydrochloride salt exists as an ion pair, and the interactions between the ammonium cation and the chloride anion can play a crucial role in the reaction mechanism.

Influence of Protonation State on Reactivity

Protonation of the nitrogen atom in N,N-dibenzylpropan-1-amine to form the corresponding ammonium cation has a profound effect on its chemical properties. The lone pair of electrons on the nitrogen is engaged in a bond with the proton, thereby eliminating its nucleophilicity. pressbooks.pubutexas.edu Consequently, the protonated form, N,N-dibenzylpropan-1-ammonium chloride, is not an effective nucleophile.

This change in reactivity upon protonation is a key feature in many amine-catalyzed reactions. The equilibrium between the free amine and its protonated form can be controlled by the pH of the reaction medium. In acidic conditions, the amine will predominantly exist in its protonated, non-nucleophilic state. This principle is often utilized to control the concentration of the active nucleophilic amine catalyst in a reaction.

Effects on Catalysis and Selectivity

The hydrochloride counterion can actively participate in the catalytic cycle and influence both the rate and selectivity of a reaction. In the context of ion-pairing catalysis, the ammonium salt can interact with charged intermediates or reagents, stabilizing transition states and directing the stereochemical outcome. nih.govresearchgate.net

The chloride anion, paired with the N,N-dibenzylpropan-1-ammonium cation, can influence the reaction environment. In nonpolar solvents, tight ion pairs are formed, and the proximity of the chloride ion can affect the accessibility of the cationic center and its interaction with other species. The nature of the counterion has been shown to be crucial in tuning the performance of catalysts, affecting activity, regioselectivity, and stereoselectivity.

Furthermore, the formation of an ammonium salt can lead to different aggregation states in solution, from simple ion pairs to larger clusters. These aggregates can exhibit different catalytic properties compared to the monomeric species, adding another layer of complexity to the reaction mechanism. The association of amine salts is known to decrease with increasing polarity of the solvent and from hydrochloride to hydroiodide.

Intramolecular and Intermolecular Interactions in Reaction Systems

In the protonated state, the N,N-dibenzylpropan-1-ammonium cation can engage in various non-covalent interactions. A key intermolecular interaction is hydrogen bonding. The proton on the nitrogen atom can form hydrogen bonds with the chloride anion or with other hydrogen bond acceptors in the reaction mixture, such as solvents or substrates.

The crystal structure of dibenzylammonium hydrogen (4-aminophenyl)arsonate monohydrate reveals that the dibenzylammonium cation participates in intermolecular hydrogen bonds, forming infinite zigzag chains. This demonstrates the propensity of the N-H group in the protonated amine to engage in strong directional interactions that can influence the solid-state packing and potentially the solution-phase behavior.

Furthermore, the benzyl groups of N,N-dibenzylpropan-1-amine can participate in π-stacking and C-H···π interactions. These weaker, non-covalent forces can play a significant role in the stabilization of transition states and in the organization of molecules in the condensed phase, thereby influencing reaction outcomes. The analysis of non-covalent interactions through computational and experimental methods is a powerful tool for understanding and predicting the behavior of such complex chemical systems. nih.govunam.mx

Computational and Theoretical Chemistry Studies on N,n Dibenzylpropan 1 Amine;hydrochloride

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to study the properties of amine systems, from simple alkylamines to more complex structures like dibenzylamines. globalresearchonline.netresearchgate.net DFT calculations can determine optimized molecular geometries, vibrational frequencies (for comparison with infrared spectroscopy), and electronic properties such as molecular electrostatic potential (MEP) maps. globalresearchonline.netresearchgate.net

For N,N-dibenzylpropan-1-amine, DFT could be used to predict the bond lengths, bond angles, and dihedral angles of its most stable conformation. The MEP map would highlight the electron-rich region around the nitrogen atom's lone pair, identifying it as the primary site for electrophilic attack or protonation. globalresearchonline.net Upon protonation to form the hydrochloride salt, DFT calculations would show changes in the molecular geometry and electronic distribution, reflecting the formation of the new N-H bond.

A study on dibenzylaminophenyl benzene-fused bis tetrathiafulvalenes utilized the B3LYP functional with a 6-31G(d,p) basis set to calculate ground-state geometries and electronic properties, demonstrating a common approach for such systems. globalresearchonline.netresearchgate.net Similar methodologies could be applied to N,N-dibenzylpropan-1-amine;hydrochloride to investigate its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its chemical reactivity and charge transfer capabilities. globalresearchonline.net

| Method | Description | Common Basis Sets | Typical Applications |

|---|---|---|---|

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for its good balance of accuracy and efficiency. | 6-31G(d,p), 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties (HOMO/LUMO), reaction mechanisms. globalresearchonline.netnih.gov |

| M06-2X | A high-nonlocality functional with a large amount of Hartree-Fock exchange, good for main-group thermochemistry, kinetics, and noncovalent interactions. | 6-31+G(d), cc-pVTZ | Accurate energy barriers, transition state analysis, noncovalent interactions. anu.edu.au |

| ωB97X-D | A long-range corrected hybrid functional with empirical dispersion correction, excellent for systems where noncovalent interactions are important. | 6-311+G(d,p), def2-TZVP | Conformational analysis, intermolecular interactions, thermochemistry. |

Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters, offering a higher level of theory and potentially greater accuracy than DFT, albeit at a significantly higher computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to incorporate electron correlation effects more accurately.

These high-level methods are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT. For tertiary amines, ab initio calculations can provide highly accurate proton affinities, ionization energies, and reaction energy barriers. researchgate.net A study on the redox reactions of methylamine, for instance, employed the UCCSD(T) level of theory to achieve high-accuracy results for its potential energy surface. acs.org For this compound, such calculations could provide a definitive value for the proton affinity of the parent amine and the N-H bond dissociation energy of the cation.

Molecular Dynamics Simulations and Conformation Analysis

N,N-dibenzylpropan-1-amine is a flexible molecule with multiple rotatable bonds, particularly around the nitrogen center and within the propyl and benzyl (B1604629) groups. This flexibility results in a complex potential energy surface with numerous possible conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape and understanding the molecule's dynamic behavior in different environments, such as in solution. mdpi.commdpi.com

MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. For N,N-dibenzylpropan-1-amine, an MD simulation would reveal the preferred dihedral angles and the interplay between the bulky benzyl groups, which can significantly restrict conformational freedom due to steric hindrance. colostate.eduimperial.ac.uklibretexts.org Studies on similar molecules, like Cα,α-dibenzylglycine, have used quantum chemical calculations to identify numerous minimum energy conformations, highlighting the conformational complexity that bulky benzyl groups introduce. nih.gov

In the context of the hydrochloride salt, MD simulations can provide insight into the solvation structure of the ammonium (B1175870) cation and its chloride counter-ion in aqueous solution. nih.gov These simulations can illustrate how water molecules arrange around the charged N-H group and the hydrophobic benzyl groups, which is crucial for understanding the compound's solubility and interactions in a biological context. nih.gov

| Force Field | Description | Typical System Size | Simulation Timescale |

|---|---|---|---|

| AMBER | Assisted Model Building with Energy Refinement. Widely used for biomolecules, but also has parameters for general organic molecules. | 10,000 - 1,000,000 atoms | Nanoseconds (ns) to Microseconds (µs) |

| CHARMM | Chemistry at HARvard Macromolecular Mechanics. Another popular choice for biomolecular and drug-like molecule simulations. | 10,000 - 1,000,000 atoms | Nanoseconds (ns) to Microseconds (µs) |

| OPLS-AA | Optimized Potentials for Liquid Simulations (All-Atom). Well-parameterized for a wide range of organic liquids and solutes. | 1,000 - 500,000 atoms | Nanoseconds (ns) to Microseconds (µs) |

| GROMOS | Groningen Molecular Simulation. A united-atom force field (where nonpolar hydrogens are grouped with their adjacent carbon) that is computationally efficient. | 10,000 - 2,000,000 atoms | Nanoseconds (ns) to Microseconds (µs) |

Mechanistic Insights from Computational Modeling

Computational modeling is indispensable for elucidating the mechanisms of chemical reactions, allowing researchers to map out entire reaction pathways, identify intermediates, and calculate the energies of transition states.

A transition state is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier between reactants and products. Its structure is fleeting and nearly impossible to observe experimentally. mit.edu Computational methods, particularly DFT, are routinely used to locate transition state geometries and calculate their energies. nih.govresearchgate.net The energy difference between the reactants and the transition state is the activation energy, or energy barrier, which determines the rate of a reaction.

For reactions involving N,N-dibenzylpropan-1-amine, such as nucleophilic substitution or elimination, computational modeling could identify the precise geometry of the transition state. For example, in a hypothetical S(_N)2 reaction where an alkyl group is displaced, calculations would model the approach of the nucleophile and the departure of the leaving group, revealing the bond-making and bond-breaking processes simultaneously. Theoretical studies on amine-catalyzed reactions have successfully used DFT to explore mechanisms, transition states, and relative reaction rates. nih.govnih.gov A recent development uses generative AI and machine learning, trained on quantum computation data, to predict transition state structures much more rapidly than traditional methods. mit.edu

Beyond identifying pathways, computational models can predict the outcomes of reactions, including regioselectivity and stereoselectivity. studysmarter.co.ukmasterorganicchemistry.com For tertiary amines involved in catalysis or synthesis, predicting which stereoisomer will be preferentially formed is of immense importance. researchgate.netnih.gov

Computational studies on amine-catalyzed aldol (B89426) reactions, for example, have successfully modeled the stereoselectivities of reactions by comparing the energy barriers of the different transition states leading to different stereoisomeric products. nih.gov The product that forms via the lowest energy barrier is predicted to be the major product. More recently, machine learning models have been developed to quantitatively predict the enantioselectivity of reactions by using features of the reactants, catalysts, and solvents as inputs. nih.gov These models, trained on large datasets of known reactions, can predict the stereochemical outcome of new transformations with increasing accuracy, offering a powerful tool for reaction design and optimization. nih.gov

Analysis of Electron Density Transfer and Molecular Orbitals

A comprehensive analysis in this area would typically involve the use of quantum chemical calculations to understand the electronic structure of this compound. This would include:

Electron Density Distribution: Mapping the electron density surface to identify regions of high and low electron concentration. This would reveal the polar nature of the molecule, particularly around the protonated amine group and the chloride ion.

Natural Bond Orbital (NBO) Analysis: This analysis would be used to quantify the charge transfer between the cationic N,N-dibenzylpropan-1-amine and the chloride anion. It would provide insights into the nature and strength of the ionic bond.

Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The energy gap between HOMO and LUMO provides information about the chemical reactivity and stability of the molecule. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

A representative data table for such an analysis would look like this:

| Parameter | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | Data not available | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. |

| LUMO Energy | Data not available | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | Data not available | The energy difference between HOMO and LUMO, related to the molecule's kinetic stability. |

| Net Charge on Nitrogen | Data not available | The calculated partial charge on the nitrogen atom, indicating the extent of positive charge localization. |

| Net Charge on Chlorine | Data not available | The calculated partial charge on the chlorine atom, indicating the extent of negative charge localization. |

Computational Studies on Related Amine Hydrochlorides

While no studies were found for this compound, computational studies on other amine hydrochlorides have been conducted. gla.ac.ukgla.ac.uk These studies often employ methods like Density Functional Theory (DFT) to investigate properties such as:

Solid-State Structures: Computational methods are used in conjunction with experimental techniques like X-ray diffraction to determine and refine the crystal structures of amine hydrochloride salts. gla.ac.ukgla.ac.uk

Lattice Energies: Calculations can provide insights into the stability of the crystal lattice. gla.ac.ukgla.ac.uk

Vibrational Spectra: DFT calculations are used to assign vibrational modes observed in FTIR and other spectroscopic techniques. gla.ac.uk

Reaction Mechanisms: Computational studies can elucidate the mechanisms of reactions involving amines and their hydrochlorides, such as chlorination by hypochlorous acid. rsc.orgresearchgate.net

A comparative data table for related compounds might include:

| Compound | Computational Method | Key Findings | Reference |

| Methylene (B1212753) dianiline dihydrochloride | DFT | Determination of solid-state structure and lattice energy. gla.ac.ukgla.ac.uk | gla.ac.ukgla.ac.uk |

| 4-benzylaniline hydrochloride | DFT | Investigation of solid-state structure and solution-phase behavior. gla.ac.ukgla.ac.uk | gla.ac.ukgla.ac.uk |

| Ammonia (B1221849), (di)methylamine | Double-hybrid DFT | Studied the reaction mechanisms of N-chlorination and hydroxylation by hypochlorous acid, highlighting the crucial role of solvent effects. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

Spectroscopic and Structural Characterization of N,n Dibenzylpropan 1 Amine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of N,N-dibenzylpropan-1-amine;hydrochloride provides information on the number of different types of protons and their neighboring environments. The presence of the hydrochloride salt influences the chemical shifts, particularly of the protons adjacent to the nitrogen atom, due to the deshielding effect of the positive charge.

Illustrative ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.05 | Triplet | 3H | -CH₂CH₂CH₃ |

| 1.90 | Sextet | 2H | -CH₂CH₂ CH₃ |

| 3.10 | Triplet | 2H | -CH₂ CH₂CH₃ |

| 4.35 | Singlet | 4H | Ar-CH₂ -N |

| 7.40-7.60 | Multiplet | 10H | Aromatic protons |

| 11.50 | Broad Singlet | 1H | N⁺-H |

This is an interactive data table. You can sort and filter the data as needed.

The spectrum is expected to show a triplet for the terminal methyl group of the propyl chain and multiplets for the two methylene (B1212753) groups of the propyl chain. The benzylic protons adjacent to the nitrogen would likely appear as a singlet, and the aromatic protons would be observed in the typical downfield region. The proton on the positively charged nitrogen atom would appear as a broad singlet at a significantly downfield chemical shift.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton.

Illustrative ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| 11.5 | -CH₂CH₂CH₃ |

| 18.0 | -CH₂CH₂ CH₃ |

| 52.0 | -CH₂ CH₂CH₃ |

| 56.0 | Ar-CH₂ -N |

| 129.0 | Aromatic CH (ortho) |

| 130.0 | Aromatic CH (meta) |

| 131.5 | Aromatic CH (para) |

| 133.0 | Aromatic C (ipso) |

This is an interactive data table. You can sort and filter the data as needed.

The spectrum would show distinct signals for the three carbons of the propyl group. The benzylic carbon and the aromatic carbons would also have characteristic chemical shifts. The number of signals in the aromatic region can confirm the symmetry of the benzyl (B1604629) groups. udel.edu

Advanced NMR Techniques for Structural Elucidation

For unambiguous assignment of proton and carbon signals, especially in complex molecules, advanced NMR techniques are employed. semanticscholar.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly valuable.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the propyl chain.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Solid-state NMR can also be a useful technique for characterizing hydrochloride pharmaceuticals, providing insights into the crystalline structure and polymorphism. nih.govnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amine Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like amines. In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer for detection and identification.

The analysis of amines by GC-MS can sometimes be challenging due to their polarity, which can lead to poor peak shapes. labrulez.com Derivatization is often employed to improve chromatographic behavior. However, for a compound like N,N-dibenzylpropan-1-amine, direct analysis may be possible. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the free amine (after in-source deprotonation of the hydrochloride) and characteristic fragmentation patterns. Common fragmentation pathways for such amines include the loss of a benzyl group or cleavage of the propyl chain. It is important to note that the injection solvent can sometimes react with amines in the hot injector of the gas chromatograph, leading to the formation of artifacts. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

LC-MS/MS is a highly sensitive and selective technique ideal for analyzing compounds in complex matrices and for non-volatile or thermally labile molecules. kuleuven.be This technique couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov

For this compound, LC-MS/MS would be the method of choice for quantification in complex samples. researchgate.net The compound would typically be analyzed using a reversed-phase LC column with a mobile phase containing an organic modifier and an aqueous component with a buffer. Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of amines, as it readily forms protonated molecular ions [M+H]⁺.

In tandem mass spectrometry (MS/MS), the protonated molecular ion is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides high selectivity and sensitivity for quantitative analysis. japsonline.com Derivatization can also be used in LC-MS to enhance the response of biogenic amines. mdpi.com

X-ray Crystallography of Amine Hydrochloride Salts

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For an amine hydrochloride salt such as this compound, this method would provide definitive information on its solid-state structure.

Determination of Solid-State Molecular Conformation

A crystallographic study would reveal the exact conformation of the N,N-dibenzylpropan-1-amine cation, including the bond lengths, bond angles, and torsion angles of the propyl and benzyl groups attached to the nitrogen atom. This would allow for a detailed analysis of the steric and electronic effects influencing the molecule's shape in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure would also elucidate how the N,N-dibenzylpropan-1-ammonium cations and chloride anions are arranged in the crystal lattice. A key feature of such structures is the presence of hydrogen bonds between the ammonium (B1175870) proton (N+-H) and the chloride anion (Cl-). The geometry and strength of these hydrogen bonds play a crucial role in stabilizing the crystal packing. Other non-covalent interactions, such as van der Waals forces and potentially π-π stacking interactions between the benzyl rings, would also be identified.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe the structure of molecules. For this compound, these techniques would be instrumental in confirming the formation of the hydrochloride salt and characterizing its vibrational modes.

Vibrational Analysis of Functional Groups

The IR and Raman spectra would be expected to show characteristic absorption or scattering bands for the various functional groups present in the molecule. These would include stretching and bending vibrations of the C-H bonds in the alkyl and aromatic parts of the molecule, as well as vibrations of the C-N and C-C bonds.

Characterization of Salt Formation

The formation of the hydrochloride salt results in the appearance of a characteristic broad and strong absorption band in the IR spectrum, typically in the range of 2400-2700 cm⁻¹, which is attributed to the stretching vibration of the N+-H bond. The position and shape of this band can provide information about the strength of the hydrogen bonding involving the ammonium group. In the Raman spectrum, the corresponding N+-H stretching vibration is typically weak.

Chemical Reactivity and Derivatization Strategies for N,n Dibenzylpropan 1 Amine;hydrochloride

Derivatization for Analytical Applications

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a crucial strategy for compounds that lack inherent properties for sensitive detection. thermofisher.com N,N-dibenzylpropan-1-amine does not possess a strong native chromophore or fluorophore, making its direct quantification at low concentrations difficult using common UV-Visible or fluorescence detectors. scienceopen.com Chemical derivatization addresses this by attaching a "tag" to the secondary amine group, which imparts desirable characteristics such as strong UV absorbance or fluorescence, thereby increasing detection sensitivity and selectivity. thermofisher.comactascientific.com This modification can also improve the chromatographic properties of the analyte by altering its polarity. thermofisher.com

Pre-column and Post-column Derivatization Techniques

Derivatization in HPLC can be performed either before the sample is injected into the column (pre-column) or after the components have been separated by the column but before they reach the detector (post-column). actascientific.comlibretexts.org

Pre-column derivatization involves mixing the sample with the derivatizing reagent before injection. actascientific.comlibretexts.org This approach offers flexibility in reaction conditions (e.g., time, temperature, pH) and generally yields lower detection limits due to the removal of excess reagent before analysis. libretexts.org However, it requires the resulting derivative to be stable throughout the chromatographic separation process. libretexts.org

Post-column derivatization involves a reaction that occurs in real-time after the analyte elutes from the column. actascientific.comlibretexts.org A reagent is continuously pumped and mixed with the column eluent. This method is advantageous for unstable derivatives as the product is detected almost immediately after formation. libretexts.org Its main drawbacks include the need for rapid reaction kinetics and the potential for increased background noise from the constant flow of the reagent. libretexts.org

Table 1: Comparison of Pre-column and Post-column Derivatization Techniques

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Reaction Time | Flexible; not limited by chromatography time. libretexts.org | Must be very rapid (seconds to a few minutes). libretexts.org |

| Reaction Conditions | Broad range of conditions (temperature, pH) can be used. libretexts.org | Limited by the composition and properties of the mobile phase. libretexts.org |

| Sensitivity | Generally higher due to lower background signals. libretexts.org | Can be lower due to dilution and background from the reagent. libretexts.org |

| Product Stability | Derivatives must be stable throughout the HPLC run. libretexts.org | Suitable for unstable derivatives that can be analyzed immediately. libretexts.org |

| Instrumentation | Can be performed offline or with a standard autosampler. libretexts.org | Requires additional pumps, mixing tees, and reaction coils. actascientific.com |

| Reagent Consumption | Minimal quantities of reagent are used per sample. libretexts.org | Requires a continuous flow, leading to higher reagent consumption. libretexts.org |

Application of Fluorogenic Reagents (e.g., NBD-Cl, Dansyl-Cl, OPA)

Fluorogenic reagents are non-fluorescent or weakly fluorescent compounds that react with an analyte to form a highly fluorescent product. biotium.com This transformation allows for highly sensitive detection. For a secondary amine like N,N-dibenzylpropan-1-amine, several reagents are applicable.

NBD-Cl (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole): This reagent is widely used for the derivatization of both primary and secondary amines. biotium.comthermofisher.comresearchgate.net It reacts with the amine via a nucleophilic aromatic substitution mechanism to yield a stable and intensely fluorescent product. researchgate.netrsc.org The resulting NBD-amine derivative from a secondary amine typically exhibits an absorption maximum around 485 nm and an emission maximum around 540 nm in methanol. biotium.comthermofisher.com NBD-Cl is valued for its ability to function in both pre- and post-column derivatization setups. researchgate.nettandfonline.com

Dansyl-Cl (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride is a classic derivatizing agent that reacts with primary and secondary amines under alkaline conditions to form highly stable, fluorescent sulfonamides. nih.govsdiarticle4.comresearchgate.net The derivatization is robust and has been extensively used for the analysis of amino acids and biogenic amines. nih.govresearchgate.net The resulting dansylated amines exhibit strong fluorescence and are well-retained on reverse-phase chromatography columns. nih.gov

OPA (o-Phthalaldehyde): OPA is one of the most common reagents for derivatizing primary amines, with which it reacts rapidly in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. libretexts.orgsdiarticle4.com However, OPA does not react directly with secondary amines such as N,N-dibenzylpropan-1-amine. actascientific.comdiva-portal.org Derivatization of secondary amines with OPA is possible but requires a preliminary oxidation step (e.g., with sodium hypochlorite) to convert the secondary amine into a primary amine, making the procedure more complex. libretexts.orgdiva-portal.org

Table 2: Characteristics of Common Fluorogenic Reagents for Amines

| Reagent | Target Amines | Reaction Product | Key Features |

|---|---|---|---|

| NBD-Cl | Primary and Secondary biotium.comthermofisher.com | Fluorescent NBD-amine rsc.org | Versatile for pre- and post-column methods; product fluorescence is solvent-dependent. thermofisher.comtandfonline.com |

| Dansyl-Cl | Primary and Secondary nih.govresearchgate.net | Fluorescent Dansyl-sulfonamide sdiarticle4.com | Forms very stable derivatives; boosts MS signal. thermofisher.comnih.gov |

| OPA | Primary only (directly) libretexts.orgdiva-portal.org | Fluorescent Isoindole derivative diva-portal.org | Very fast reaction; requires an oxidant for secondary amines. libretexts.orgsdiarticle4.com |

Derivatization for Enhanced Mass Spectrometry Sensitivity

Chemical derivatization is a powerful tool to improve the performance of liquid chromatography-mass spectrometry (LC-MS) analyses. nih.gov For a compound like N,N-dibenzylpropan-1-amine, derivatization can significantly enhance its ionization efficiency in the mass spectrometer's source, leading to a much stronger signal and lower detection limits. rsc.orggoogle.com

The strategy involves attaching a tag that has a high proton affinity or is permanently charged. rsc.orgnih.gov For instance, derivatization with Dansyl-Cl not only adds a fluorophore but also introduces a tertiary amine group, which readily accepts a proton, boosting the signal in positive mode electrospray ionization (ESI). nih.gov This chemical modification can improve sensitivity by over an order of magnitude. nih.gov Furthermore, derivatization can produce more structurally specific fragment ions during tandem mass spectrometry (MS/MS), which aids in the confident identification and confirmation of the analyte in complex biological matrices. nih.gov

Role of Micellar Systems in Derivatization Kinetics

Micellar systems, particularly in the context of Micellar Liquid Chromatography (MLC), can play a significant role in the analysis of derivatized amines. ijcce.ac.ir In MLC, surfactants are added to the mobile phase at a concentration above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase. ijcce.ac.ir

These micelles can influence the separation of derivatized analytes, such as the dansylated derivative of N,N-dibenzylpropan-1-amine. The retention of the solute is governed by its partitioning between the stationary phase, the aqueous mobile phase, and the micellar pseudo-phase. ijcce.ac.ir By optimizing parameters like the type and concentration of surfactants (e.g., SDS, Brij-35), the percentage of organic modifier, and the pH of the mobile phase, a rapid and high-resolution separation of derivatized amines can be achieved. ijcce.ac.ir

Reactions as a Nucleophile or Base

The chemical reactivity of N,N-dibenzylpropan-1-amine is dominated by the lone pair of electrons on the nitrogen atom. This lone pair allows the amine to act as a Lewis base, accepting a proton from an acid, or as a nucleophile, attacking an electron-deficient (electrophilic) center. mnstate.edumasterorganicchemistry.com The presence of two electron-donating benzyl (B1604629) groups and one propyl group enhances the electron density on the nitrogen, making it a reasonably strong base and nucleophile.

Participation in SN2 Reactions as a Nucleophile

As a nucleophile, N,N-dibenzylpropan-1-amine can participate in bimolecular nucleophilic substitution (Sₙ2) reactions. youtube.com In this type of reaction, the amine's lone pair of electrons attacks an electrophilic carbon atom (e.g., in an alkyl halide), forming a new carbon-nitrogen bond and simultaneously displacing a leaving group. mnstate.eduyoutube.com

The Sₙ2 mechanism is characterized by a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.commasterorganicchemistry.com This concerted mechanism results in an inversion of stereochemical configuration at the carbon center if it is chiral. masterorganicchemistry.com The rate of Sₙ2 reactions is sensitive to steric hindrance. masterorganicchemistry.com For N,N-dibenzylpropan-1-amine, the two bulky benzyl groups attached to the nitrogen create significant steric hindrance around the nucleophilic center. This bulkiness can impede its approach to the electrophilic carbon, making it a less effective nucleophile in Sₙ2 reactions compared to less hindered secondary amines like diethylamine. masterorganicchemistry.com

Proton Transfer and Basicity in Organic Media

The basicity of an amine in an organic solvent is a measure of its ability to accept a proton. This property is fundamentally influenced by the availability of the lone pair of electrons on the nitrogen atom. libretexts.org For N,N-dibenzylpropan-1-amine, a secondary amine, the nitrogen atom is sp³ hybridized, and its lone pair is readily available for protonation. masterorganicchemistry.com The presence of two electron-donating benzyl groups and a propyl group attached to the nitrogen atom increases the electron density on the nitrogen, thereby enhancing its basicity compared to primary amines or ammonia (B1221849). masterorganicchemistry.com

In organic media, the basicity of N,N-dibenzylpropan-1-amine hydrochloride would be considered weak due to the protonation of the nitrogen atom. The equilibrium between the protonated amine (the hydrochloride salt) and the free amine can be established by the addition of a stronger base. The position of this equilibrium is dependent on the solvent and the pKa of the bases involved.

Table 1: Estimated pKa Values of the Conjugate Acid of N,N-Dibenzylpropan-1-amine in Different Solvents

| Solvent | Estimated pKa |

| Water | ~10-11 |

| Acetonitrile | ~18-19 |

| Dimethyl Sulfoxide (DMSO) | ~10-11 |

Note: These are estimated values based on typical pKa values for secondary amines and may vary depending on experimental conditions.

The process of proton transfer is crucial in many organic reactions where N,N-dibenzylpropan-1-amine might be used as a basic catalyst or a scavenger for acidic byproducts. The hydrochloride salt form is generally more stable and less reactive as a base. To utilize its basic properties, the free amine must be generated in situ, typically by reacting the hydrochloride salt with a stronger base.

Formation of Coordination Complexes with Metal Ions

Ligand Properties of N,N-Dibenzylpropan-1-amine

N,N-dibenzylpropan-1-amine can act as a monodentate ligand in the formation of coordination complexes with various metal ions. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. wayne.edu The coordinating ability of the amine is influenced by several factors:

Electron Density on Nitrogen: The presence of two benzyl groups and a propyl group, which are electron-donating, increases the electron density on the nitrogen atom, making it a stronger Lewis base and a potentially good ligand for metal ions.

Steric Hindrance: The two bulky benzyl groups create significant steric hindrance around the nitrogen atom. This steric bulk can influence the coordination geometry of the resulting metal complex and may favor the formation of complexes with lower coordination numbers or with specific metal ions that can accommodate bulky ligands. researchgate.net

Chelation: As a simple secondary amine, N,N-dibenzylpropan-1-amine acts as a monodentate ligand. It does not have additional donor atoms that would allow for chelation, which generally leads to less stable complexes compared to those formed with polydentate ligands.

The hydrochloride salt, N,N-dibenzylpropan-1-amine;hydrochloride, would first need to be deprotonated to the free amine before it can act as a ligand, as the protonated nitrogen has no available lone pair for coordination.

Spectroscopic and Structural Analysis of Metal-Amine Complexes

While specific spectroscopic and structural data for complexes of N,N-dibenzylpropan-1-amine are not extensively documented, the characteristics of such complexes can be inferred from studies on similar metal-amine complexes.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: The coordination of the amine nitrogen to a metal ion is typically observed as a shift in the N-H stretching frequency (for primary or secondary amines) and the C-N stretching frequency in the IR spectrum. For a secondary amine like N,N-dibenzylpropan-1-amine, a shift in the C-N stretching vibration to a lower frequency upon coordination would be expected, indicating the formation of a metal-nitrogen bond. mdpi.com New bands at lower frequencies corresponding to the M-N stretching vibration may also be observed. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex often results in changes in the electronic absorption spectrum. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may appear, or shifts in the d-d transitions of the metal ion can be observed. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide valuable information about the structure of the complex in solution. Coordination to a metal ion would cause shifts in the signals of the protons and carbons near the nitrogen atom.

Structural Analysis:

X-ray crystallography is the definitive method for determining the solid-state structure of metal complexes. For a bulky monodentate ligand like N,N-dibenzylpropan-1-amine, the resulting metal complexes would likely exhibit geometries that can accommodate the steric demands of the ligands. For example, with tetrahedral or square planar metal centers, complexes with the formula [M(L)nXm] (where L is N,N-dibenzylpropan-1-amine, X is an anion, and n and m are integers) would be expected. The M-N bond lengths would be typical for the specific metal ion and its coordination environment, generally in the range of 2.0 to 2.2 Å. scirp.orgscirp.org

Table 2: Representative Spectroscopic and Structural Data for Analagous Metal-Amine Complexes

| Complex Type | Spectroscopic Feature | Typical Value/Observation | Structural Feature | Typical Value/Observation |

| [M(R2NH)2Cl2] | IR: ν(M-N) | 400-500 cm-1 | Coordination Geometry | Tetrahedral or Square Planar |

| UV-Vis: d-d transitions | Shift upon coordination | M-N Bond Length | 2.0 - 2.2 Å scirp.orgscirp.org | |

| 1H NMR: α-protons | Downfield shift | N-M-N Bond Angle | Dependent on geometry |

Note: This table provides generalized data based on typical findings for complexes of secondary amines and serves as an illustration of expected values for complexes of N,N-dibenzylpropan-1-amine.

Advanced Applications of N,n Dibenzylpropan 1 Amine;hydrochloride in Organic Synthesis and Coordination Chemistry

Utilization as a Synthetic Intermediate for Complex Molecules

The unique combination of a reactive amino group, shielded by bulky benzyl (B1604629) substituents, and a flexible propyl chain makes N,N-dibenzylpropan-1-amine;hydrochloride a strategic starting material for the synthesis of diverse and complex molecules.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govmdpi.com The synthesis of these cyclic systems often relies on the strategic incorporation of nitrogen atoms. N,N-dibenzylpropan-1-amine can serve as a valuable precursor in this context. The debenzylation of the tertiary amine, typically achieved through catalytic hydrogenation, can yield the corresponding primary or secondary amine, which can then undergo cyclization reactions.

For instance, the resulting propan-1-amine moiety can be elaborated into various heterocyclic systems. Methodologies such as dehydrogenative coupling reactions with alcohols or cycloaddition reactions can be employed to construct rings of varying sizes and functionalities. rsc.orgresearchgate.netnih.gov The specific reaction conditions and coupling partners would dictate the nature of the resulting heterocycle, which could range from simple pyrrolidines and piperidines to more complex fused systems. The use of transition-metal catalysts is often crucial in facilitating these transformations, enabling efficient and selective C-N bond formation. nih.gov

Role in Chiral Amine Synthesis and Stereoselective Transformations

Chiral amines are indispensable in asymmetric synthesis, acting as resolving agents, chiral auxiliaries, and key components of many pharmaceutical compounds. sigmaaldrich.com While N,N-dibenzylpropan-1-amine itself is achiral, its derivatives can be employed in stereoselective transformations to generate chiral amines. The benzyl groups can be strategically modified or cleaved to introduce chirality.

One potential approach involves the asymmetric functionalization of the propyl chain, followed by debenzylation. Alternatively, the dibenzylamino group can direct stereoselective reactions on an adjacent prochiral center. The bulky nature of the dibenzyl groups can provide the necessary steric hindrance to influence the facial selectivity of an incoming reagent. Furthermore, methodologies involving biocatalytic carbene N-H insertion or copper-catalyzed enantioselective aza-Friedel–Crafts reactions, which have been successful for other amines, could potentially be adapted for derivatives of N,N-dibenzylpropan-1-amine to produce chiral products with high enantioselectivity. nih.govnih.gov

Table 1: Potential Stereoselective Transformations

| Transformation | Reagents and Conditions | Potential Chiral Product |

| Asymmetric Alkylation | Chiral catalyst, alkylating agent | Chiral α-substituted propylamine (B44156) derivative |

| Enantioselective Reduction | Chiral reducing agent | Chiral amino alcohol |

| Diastereoselective Addition | Chiral auxiliary, nucleophile | Diastereomerically enriched amine derivative |

Integration into Polyamine Backbone Elongation Strategies

Polyamines are a class of organic compounds with two or more primary amino groups that play crucial roles in cellular physiology and are implicated in various diseases. nih.govbiorxiv.org Synthetic polyamine derivatives are of significant interest for therapeutic applications. nih.gov N,N-dibenzylpropan-1-amine can be a valuable building block in the stepwise synthesis of longer polyamine chains. ntu.ac.uk

The synthesis of polyamine derivatives often involves the protection of amino groups, followed by chain elongation and deprotection steps. The dibenzyl groups on N,N-dibenzylpropan-1-amine can serve as protecting groups that can be removed under specific conditions. A general strategy would involve the debenzylation of N,N-dibenzylpropan-1-amine to reveal a primary or secondary amine, which can then be reacted with a suitable building block to extend the polyamine chain. This process can be repeated to achieve the desired chain length and functionality. The resulting polyamines can then be further modified to create conjugates with other molecules for targeted drug delivery or other biomedical applications. nih.gov

Catalytic Roles in Organic Transformations

Tertiary amines are widely recognized for their catalytic activity in a variety of organic reactions. researchgate.net N,N-dibenzylpropan-1-amine, as a tertiary amine, can function as a base or a nucleophilic catalyst. Its catalytic potential stems from the availability of the lone pair of electrons on the nitrogen atom.

In its free base form, N,N-dibenzylpropan-1-amine can act as a Brønsted base to deprotonate acidic protons, thereby activating substrates for subsequent reactions. It can also serve as a Lewis base, coordinating to metal centers and influencing the reactivity of catalysts. Furthermore, it can participate in nucleophilic catalysis, where it reacts with an electrophile to form a reactive intermediate that is then attacked by another nucleophile. The bulky benzyl groups can also play a role in influencing the stereochemical outcome of catalytic reactions by creating a specific chiral environment around the catalytic center, although the amine itself is not chiral.

Applications in Material Science Precursors

The structural features of N,N-dibenzylpropan-1-amine also suggest its potential utility in the synthesis of precursors for advanced materials.

Polymer Additives and Stabilizers (as a related N,N-dialkylhydroxylamine)

While N,N-dibenzylpropan-1-amine itself is not a hydroxylamine, it can be a precursor to N,N-dibenzyl-N-propylhydroxylamine through oxidation. N,N-dialkylhydroxylamines are known to function as effective polymer additives and stabilizers. nih.govrsc.org These compounds can act as radical scavengers, preventing the degradation of polymers initiated by heat, light, or mechanical stress. brueggemann.com

The introduction of an N,N-dibenzyl-N-propylhydroxylamine moiety into a polymer backbone or as an additive could enhance the thermal and oxidative stability of the material. The specific performance would depend on the polymer matrix and the concentration of the additive. Research in this area could lead to the development of more durable and long-lasting plastic materials.

Table 2: Potential Applications in Material Science

| Application Area | Function | Potential Benefit |

| Polymer Stabilization | Radical Scavenger | Increased thermal and oxidative stability of plastics |

| Monomer Synthesis | Precursor to functional monomers | Incorporation of specific functionalities into polymers |

| Surface Modification | Anchoring group for surface functionalization | Altered surface properties of materials |

Future Research Directions for N,n Dibenzylpropan 1 Amine;hydrochloride

Development of Novel and Sustainable Synthetic Pathways

Future research should prioritize the development of efficient and environmentally benign methods for the synthesis of N,N-dibenzylpropan-1-amine;hydrochloride. Traditional approaches to the synthesis of tertiary amines often involve multi-step procedures with stoichiometric reagents and harsh reaction conditions. A shift towards more sustainable practices is imperative.

Key areas of investigation could include:

Catalytic N-alkylation: Exploring the use of transition metal or organocatalysts for the direct N-alkylation of a suitable primary or secondary amine precursor with a propyl or benzyl (B1604629) halide. This could offer higher atom economy and reduce waste generation compared to classical methods.

Reductive Amination: Investigating one-pot reductive amination protocols involving a suitable amine, a carbonyl compound (such as propionaldehyde (B47417) or benzaldehyde), and a green reducing agent. This approach could streamline the synthesis and avoid the use of pre-functionalized starting materials.

Flow Chemistry: The implementation of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and process control for the production of this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic N-alkylation | High atom economy, reduced waste | Catalyst design, optimization of reaction conditions |

| Reductive Amination | One-pot procedure, readily available starting materials | Green reducing agents, catalyst development |

| Flow Chemistry | Improved safety, scalability, and control | Reactor design, process optimization |

Exploration of Underutilized Reactivity Modes

The reactivity of tertiary amines is well-established in many contexts, but there remain underexplored areas that could be of significant interest for this compound. Future research could focus on leveraging the unique structural features of this compound to access novel chemical transformations.

Potential avenues for exploration include:

C-H Activation: Investigating the selective activation and functionalization of the C-H bonds within the propyl and benzyl groups. This could lead to the development of novel derivatives with tailored properties.

Single-Electron Transfer (SET) Processes: Exploring the behavior of this compound in photoredox or electrochemical reactions. The nitrogen lone pair could participate in SET processes, enabling novel bond formations.

Directed Metalation: Utilizing the amine functionality to direct ortho-metalation of the benzyl groups, providing a route to specifically substituted aromatic derivatives.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its behavior and designing future applications. While standard techniques like NMR and mass spectrometry are essential, advanced methods can provide deeper insights.

Future characterization efforts could involve:

Solid-State NMR Spectroscopy: To probe the structure and dynamics of the hydrochloride salt in the solid state, providing information on intermolecular interactions.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the three-dimensional arrangement of the molecule, including bond lengths, bond angles, and crystal packing.

Advanced Mass Spectrometry Techniques: Employing techniques such as ion mobility-mass spectrometry could provide information on the gas-phase conformation of the protonated amine.

| Technique | Information Gained | Potential Impact |

| Solid-State NMR | Solid-state structure and dynamics | Understanding of crystal packing and intermolecular forces |

| X-ray Crystallography | Precise 3D molecular structure | Definitive structural elucidation |

| Ion Mobility-MS | Gas-phase conformation | Insight into intrinsic molecular shape and flexibility |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These tools can be employed to predict the reactivity and properties of this compound and to guide experimental design.

Future computational research could focus on:

Predicting Reaction Outcomes: Developing ML models trained on large datasets of amine reactions to predict the likely products and optimal conditions for reactions involving this compound.

Identifying Novel Reactivity: Using AI algorithms to screen for potential, non-intuitive reactions and reactivity modes that have not yet been experimentally explored.

Optimizing Synthetic Routes: Employing retrosynthesis software that leverages AI to propose novel and efficient synthetic pathways to the target molecule and its derivatives.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for the in silico design of new molecules with specific, desired properties. This approach can significantly accelerate the discovery and development of novel derivatives of this compound.

Future design efforts could include:

Density Functional Theory (DFT) Calculations: To model the electronic structure of the molecule and its potential derivatives, allowing for the prediction of reactivity, spectroscopic properties, and thermodynamic stability.

Molecular Dynamics (MD) Simulations: To study the conformational landscape and dynamics of the molecule, providing insights into its behavior in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a particular application is targeted, QSAR models can be developed to correlate structural features of derivatives with their activity, guiding the design of more potent or selective compounds.

Q & A

Q. What are the optimal reaction conditions for synthesizing N,N-dibenzylpropan-1-amine hydrochloride?

- Methodological Answer : The hydrochloride salt can be synthesized via a two-step process:

Amine Preparation : React propan-1-amine with benzyl chloride in the presence of a base (e.g., K₂CO₃) to form N,N-dibenzylpropan-1-amine.

Hydrochloride Formation : Treat the free amine with concentrated HCl in an anhydrous solvent (e.g., ethanol) under reflux. Excess HCl is removed via rotary evaporation, and the product is recrystallized from a solvent system like ethanol/diethyl ether .

Q. How can researchers confirm the structural integrity of N,N-dibenzylpropan-1-amine hydrochloride post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm benzyl group integration (10 aromatic protons at δ 7.2–7.4 ppm) and propane backbone signals (e.g., CH₂ groups at δ 1.6–2.8 ppm) .

- FT-IR : Verify N–H stretching (2500–3000 cm⁻¹ for HCl salt) and absence of free amine bands .

- HPLC-PDA : Assess purity (>98%) with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (±0.3%) .